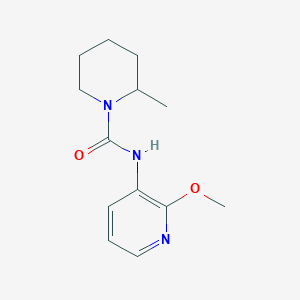![molecular formula C16H13FN2O2 B7527524 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527524.png)
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). It was first synthesized in the early 1980s and has been extensively studied for its potential application in the treatment of various diseases.
Mecanismo De Acción
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 exerts its pharmacological effects by inhibiting PDE4, which is responsible for the hydrolysis of cAMP. By preventing the breakdown of cAMP, 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 increases the intracellular levels of this important second messenger, leading to a variety of downstream effects. These include the activation of protein kinase A (PKA), the regulation of ion channels, and the modulation of gene expression.
Biochemical and Physiological Effects:
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. It has been demonstrated to inhibit the release of pro-inflammatory cytokines from immune cells, reduce airway hyperresponsiveness in animal models of asthma, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been shown to have anti-tumor properties and to enhance the efficacy of chemotherapy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in lab experiments is its selectivity for PDE4, which allows for the specific modulation of cAMP signaling. However, one limitation is its potential toxicity at high concentrations, which can lead to off-target effects and cell death. Additionally, the use of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in animal models can be complicated by its poor solubility and bioavailability, which can affect its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 and its potential applications. One area of research is the development of more potent and selective PDE4 inhibitors with improved pharmacokinetic properties. Another direction is the investigation of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 in combination with other drugs for the treatment of various diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of 3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 on different cell types and tissues will be an important area of future research.
Métodos De Síntesis
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 2-fluorobenzylamine with phthalic anhydride, followed by cyclization with phenylhydrazine and subsequent acylation with acetic anhydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
3-[(2-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione 20-1724 has been widely used in scientific research to study the role of cyclic AMP (cAMP) signaling in various biological processes. It has been shown to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions. In addition, it has been investigated for its potential use in the treatment of depression, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-14-9-5-4-6-12(14)10-19-15(20)11-18(16(19)21)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQBQYXKGLRSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)
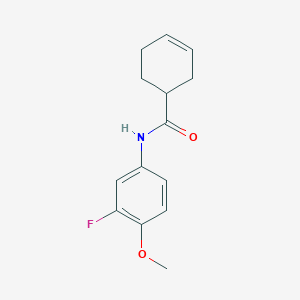
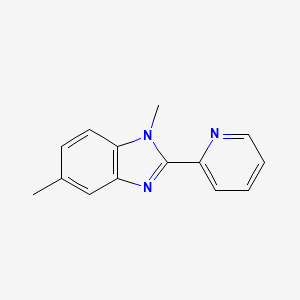

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)
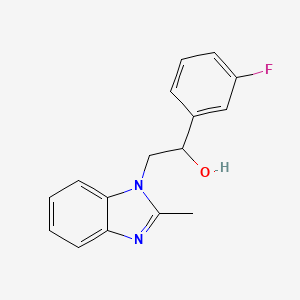
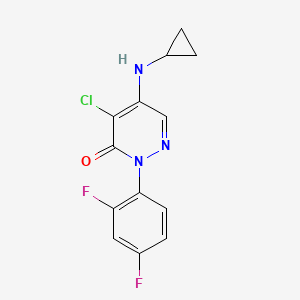
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)
![4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7527511.png)
![N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B7527516.png)
![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
